

# Mitoflaxone Sodium: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Mitoflaxone sodium

Cat. No.: B12733940

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## Abstract

**Mitoflaxone sodium**, the sodium salt of flavone-8-acetic acid, is a synthetic flavonoid derivative that has garnered interest for its potential as an immunomodulatory agent. This document provides a comprehensive technical overview of its chemical structure, properties, and its putative mechanism of action as a Stimulator of Interferon Genes (STING) agonist. Drawing parallels from its parent compound, flavone-8-acetic acid (FAA), this guide summarizes its chemical and physical properties, outlines its role in the STING signaling pathway, and presents inferred experimental methodologies for its study. Due to the limited publicly available data specifically for **Mitoflaxone sodium**, information from closely related analogs, particularly FAA and DMXAA, is referenced to provide a foundational understanding for research and development professionals.

## Chemical Structure and Properties

**Mitoflaxone sodium** is a salt composed of a flavone-8-acetic acid anion and a sodium cation. The core structure is based on the flavonoid scaffold.

Chemical Structure:

- IUPAC Name: sodium 2-(4-oxo-2-phenylchromen-8-yl)acetate<sup>[1]</sup>

- Molecular Formula: C<sub>17</sub>H<sub>11</sub>NaO<sub>4</sub>[\[1\]](#)
- CAS Number: 87626-64-0[\[1\]](#)
- SMILES: C1=CC=C(C=C1)C2=CC(=O)C3=CC=CC(=C3O2)CC(=O)[O-].[Na+]

## Physicochemical Properties

The following table summarizes the key computed physicochemical properties of **Mitoflaxone sodium**.

Property	Value	Source
Molecular Weight	302.26 g/mol	PubChem <a href="#">[1]</a>
Exact Mass	302.05550311 Da	PubChem <a href="#">[1]</a>
Topological Polar Surface Area	66.4 Å <sup>2</sup>	PubChem <a href="#">[1]</a>
Heavy Atom Count	22	PubChem <a href="#">[1]</a>
Formal Charge	0	PubChem
Complexity	454	PubChem <a href="#">[1]</a>
Isotope Atom Count	0	PubChem
Defined Atom Stereocenter Count	0	PubChem
Undefined Atom Stereocenter Count	0	PubChem
Defined Bond Stereocenter Count	0	PubChem
Undefined Bond Stereocenter Count	0	PubChem
Covalently-Bonded Unit Count	2	PubChem
Compound Is Canonicalized	Yes	PubChem

## Mechanism of Action: STING Agonism

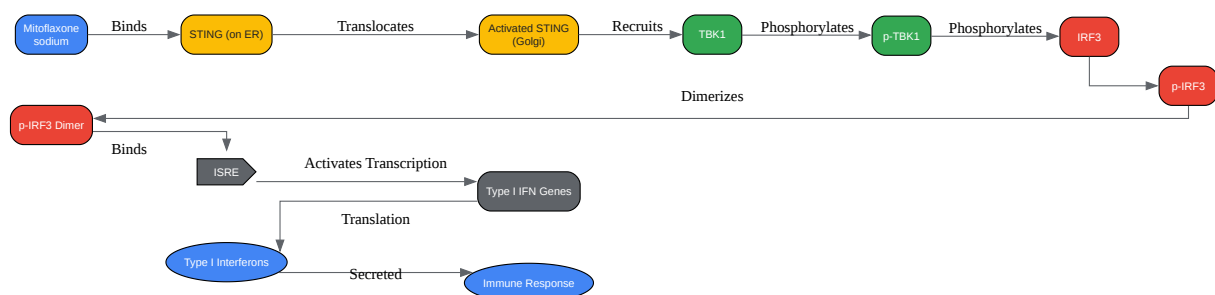
Mitoflaxone, as a derivative of flavone-8-acetic acid (FAA), is understood to act as an agonist of the Stimulator of Interferon Genes (STING) pathway. The STING pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells, and initiating an immune response.

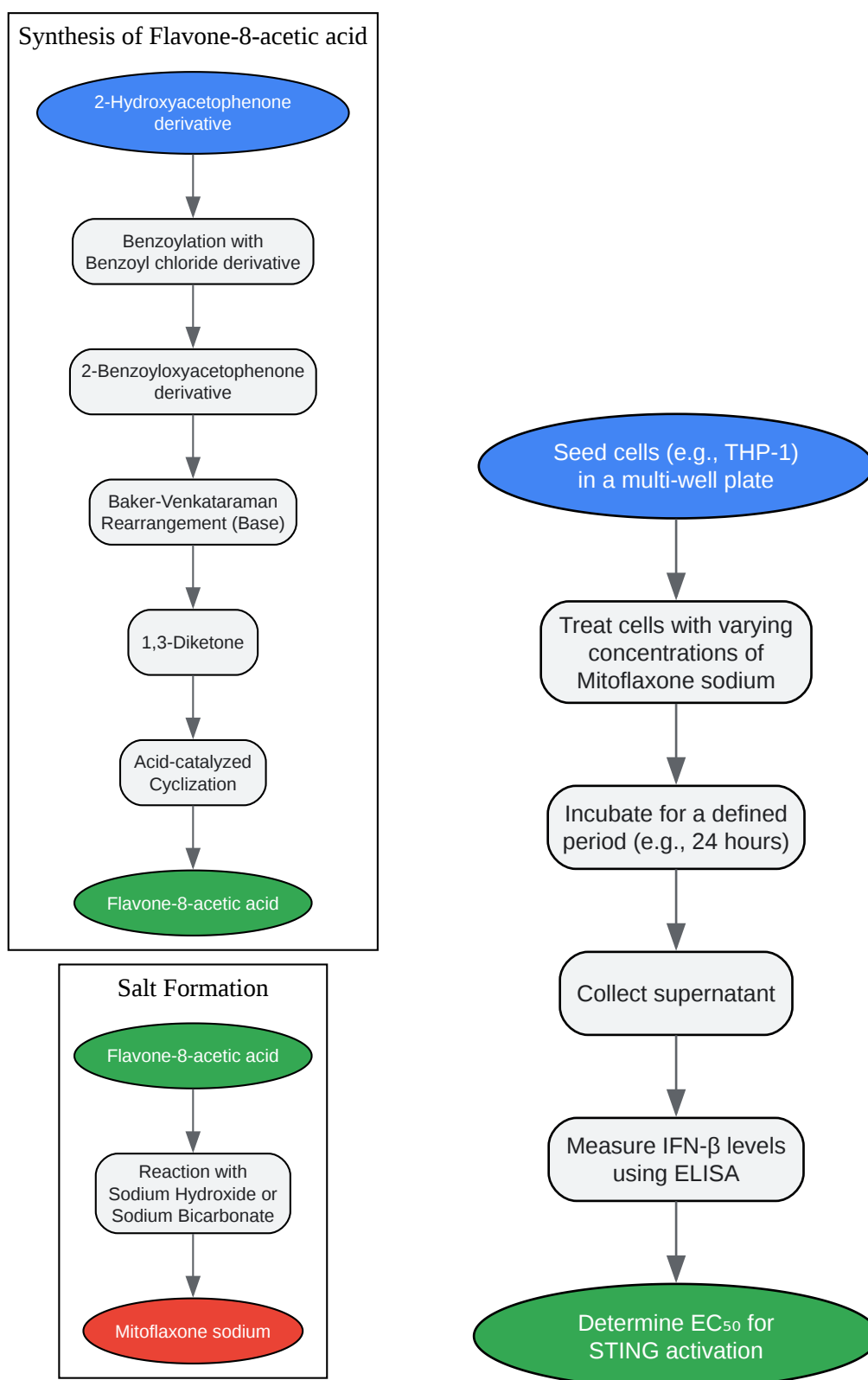
### The cGAS-STING Signaling Pathway

The activation of the STING pathway by compounds like Mitoflaxone is believed to mimic the natural activation by cyclic dinucleotides (CDNs). The proposed signaling cascade is as follows:

- **Binding to STING:** Mitoflaxone is thought to directly bind to the STING protein, which is an endoplasmic reticulum (ER)-resident transmembrane protein.
- **STING Conformational Change and Translocation:** This binding induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.
- **TBK1 Recruitment and Activation:** In the Golgi, the activated STING dimer recruits and activates TANK-binding kinase 1 (TBK1).
- **IRF3 Phosphorylation:** Activated TBK1 then phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).
- **IRF3 Dimerization and Nuclear Translocation:** Phosphorylated IRF3 dimerizes and translocates to the nucleus.
- **Type I Interferon Production:** In the nucleus, the IRF3 dimer binds to interferon-stimulated response elements (ISREs) in the promoter regions of genes encoding type I interferons (e.g., IFN- $\beta$ ) and other inflammatory cytokines, leading to their transcription and secretion.

This cascade ultimately results in a potent anti-tumor immune response, primarily observed in murine models.





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## References

- 1. Synthesis of new derivatives of flavone-8-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Mitoflaxone Sodium: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12733940#mitoflaxone-sodium-chemical-structure-and-properties]

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